6-Hydroxyisonicotinic acid N-oxide
Overview
Description
6-Hydroxyisonicotinic acid N-oxide is a chemical compound with the molecular formula C₆H₅NO₄ It is a derivative of isonicotinic acid, featuring a hydroxyl group and an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyisonicotinic acid N-oxide typically involves the oxidation of 6-hydroxyisonicotinic acid. Common oxidizing agents used in this process include hydrogen peroxide and peracids such as m-chloroperbenzoic acid (MCPBA). The reaction is generally carried out under mild conditions to ensure the selective formation of the N-oxide group .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow processes to enhance efficiency and safety. For instance, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been reported to yield high amounts of N-oxides .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxyisonicotinic acid N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, MCPBA.
Reducing Agents: Zinc, acetic acid.
Substitution Reagents: Alcohols, acids.
Major Products:
Oxidation Products: Higher-order N-oxides.
Reduction Products: Amines.
Substitution Products: Esters, ethers.
Scientific Research Applications
6-Hydroxyisonicotinic acid N-oxide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological oxidation processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Hydroxyisonicotinic acid N-oxide involves its ability to participate in redox reactions. The N-oxide group can act as an oxidizing agent, transferring oxygen to other molecules. This property makes it useful in various biochemical and industrial processes where oxidation is required .
Comparison with Similar Compounds
Isonicotinic Acid N-Oxide: Similar structure but lacks the hydroxyl group.
Pyridine N-Oxide: Lacks both the hydroxyl and carboxyl groups.
Nicotinic Acid N-Oxide: Similar but with a different position of the carboxyl group.
Uniqueness: 6-Hydroxyisonicotinic acid N-oxide is unique due to the presence of both a hydroxyl group and an N-oxide functional group. This combination imparts distinct chemical properties, making it more versatile in various chemical reactions and applications compared to its analogs .
Properties
IUPAC Name |
1-hydroxy-6-oxopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-5-2-1-4(6(9)10)3-7(5)11/h1-3,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMYRICYRDFLBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401009106 | |
Record name | 1-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401009106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90037-89-1, 677763-18-7 | |
Record name | 6-Hydroxynicotinic acid N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090037891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401009106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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